(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol
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Overview
Description
(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol is a chiral compound with significant importance in organic chemistry. It features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at the second carbon, and a hydroxyl group at the third carbon. The stereochemistry of this compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of a benzyl-substituted pyrrolidinone using a chiral borane reagent can yield the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity. The reaction conditions typically include mild temperatures and pressures to ensure the stability of the chiral centers .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of benzyl-substituted pyrrolidinone.
Reduction: Formation of benzyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into their active sites and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-2-benzamidomethyl-3-hydroxybutyrate
- (2S,3R)-2-(dimethylamino)octadecane-1,3-diol
Uniqueness
(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both a benzyl and a hydroxyl group on the pyrrolidine ring. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-2-methylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNJAIXXVHARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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